N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a unique substitution pattern. Its structure includes:
- A cyclopentane ring fused to a carboxamide group.
- N-methyl and N-phenyl substituents on the amide nitrogen.
- A thiophen-2-yl moiety at the 1-position of the cyclopentane ring.
Thiophene-containing compounds are known for their electronic properties and role in drug design, as seen in antimicrobial and heterocyclic systems .
Properties
IUPAC Name |
N-methyl-N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-18(14-8-3-2-4-9-14)16(19)17(11-5-6-12-17)15-10-7-13-20-15/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDOYMZHMIIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is , with a molecular weight of 285.41 g/mol. The compound features a cyclopentane ring, a thiophene moiety, and an amide functional group, which are critical for its biological interactions.
Biological Activity Overview
Research into the biological activity of N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide has revealed several key areas of interest:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural analogs have shown activity against various cancer cell lines, indicating potential as a chemotherapeutic agent.
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal pathogens, making them candidates for antifungal drug development.
- Kinase Inhibition : The compound's structure suggests potential as an inhibitor of specific kinases involved in cancer and inflammatory pathways.
The mechanisms by which N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit kinases such as BMX and BTK, which play roles in cancer progression and immune response .
- Modulation of Cell Signaling Pathways : The compound may interfere with pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Anticancer Studies
A study evaluated the anticancer activity of thiazole derivatives, which share structural similarities with N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.4 to 10 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 41F5 | Histoplasma capsulatum | 0.4 - 0.8 | 63 - 135 |
| 9d | Cancer A | 0.6 | >20 |
| 9e | Cancer B | 5.7 | >10 |
Antifungal Activity
In studies focused on antifungal properties, derivatives similar to N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide exhibited selective toxicity against Cryptococcus neoformans and other fungi, suggesting that modifications in the thiophene ring can enhance antifungal potency .
Case Studies
One notable case involved the synthesis and evaluation of a series of thiophene-based compounds where N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide was included as a lead compound. The study highlighted its ability to inhibit specific kinases at low concentrations while maintaining low cytotoxicity towards normal cells .
Comparison with Similar Compounds
Structural Analogs: Cyclopentanecarboxamide Derivatives
describes cyclopentanecarboxamides with varying aryl-amino substituents, synthesized in yields of 50–90% (Table 1). Key differences from the target compound include:
- Substitution at the amide nitrogen: Analogs in feature a single aryl-amino group (e.g., phenylamino, 4-methylphenylamino), whereas the target compound has dual N-methyl and N-phenyl groups. This difference likely impacts steric bulk and electronic effects, altering solubility and intermolecular interactions.
- Melting points: The analogs exhibit melting points ranging from 90–166°C, influenced by substituent polarity and crystallinity. For example, 1-(phenylamino)cyclopentanecarboxamide (2a) has a higher melting point (166°C) compared to the 4-methoxyphenyl derivative (2c, 90–93°C), likely due to reduced symmetry and weaker packing efficiency in the latter .
Table 1: Comparison of Cyclopentanecarboxamide Derivatives
| Compound Name | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1-(Phenylamino)cyclopentanecarboxamide | N-phenylamino | 90 | 166 |
| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide | N-(4-methylphenyl)amino | 85 | 120 |
| 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide | N-(4-methoxyphenyl)amino | 50 | 90–93 |
Thiophene-Containing Compounds
Thiophene rings are critical in medicinal chemistry due to their electron-rich nature and ability to engage in π-π stacking. and highlight thiophene’s role in bioactive and crystallographically characterized systems:
- Antimicrobial activity : 3-(Thiophen-2-yl)-Δ²-1,2,4-triazoline-5-thiones exhibit antimicrobial properties, suggesting that the thiophene moiety in the target compound could contribute to similar bioactivity .
- Crystallographic data: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline () crystallizes in a monoclinic system (P21/c), with the thiophene rings influencing packing via sulfur-mediated interactions. This implies that the thiophene in the target compound may similarly affect its solid-state properties .
Pharmacological and Regulatory Considerations
references cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide), a controlled substance. While structurally distinct from the target compound, both share a cyclopentanecarboxamide core.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodological Answer : A common approach involves coupling a thiophene carbonyl chloride derivative with a substituted cyclopentane amine. For example, refluxing equimolar quantities of 2-thiophenecarbonyl chloride with N-methyl-N-phenylcyclopentanamine in acetonitrile yields the target compound. Reaction conditions (e.g., solvent, temperature, and time) must be optimized to avoid side products. Crystallization from volatile solvents like acetonitrile or ethanol typically produces high-purity crystals suitable for structural analysis .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structure refinement employs software suites like SHELXL or WinGX . For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while WinGX assists in data reduction and visualization. Proper crystal mounting and low-temperature data collection (e.g., 100 K) minimize thermal motion artifacts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, thiophene C-S stretch ~700 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopentane carbons at δ 25–35 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-311+G(d,p)) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. The Colle-Salvetti correlation-energy functional, adapted for local kinetic energy density, provides accurate correlation energies for systems with π-conjugated thiophene and amide groups . Basis set selection and solvent effect inclusion (e.g., PCM model) are critical for matching experimental data .
Q. How to resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Geometry Optimization : Compare DFT-optimized bond lengths/angles with SC-XRD data. Discrepancies >0.05 Å may indicate basis set limitations or missing dispersion corrections .
- Thermal Motion Artifacts : Use Hirshfeld surface analysis to distinguish static disorder from dynamic motion .
- Validation Tools : Software like Mercury (Cambridge Crystallographic Database) overlays computational and experimental structures to identify outliers .
Q. What strategies analyze supramolecular interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H⋯O, C–H⋯S) and visualizes interaction hotspots (e.g., thiophene S atoms as acceptors) .
- Dihedral Angle Analysis : Measures planarity between aromatic rings (e.g., thiophene and phenyl groups) to assess π-stacking potential .
- Graph-Set Notation : Classifies hydrogen-bonding motifs (e.g., S(6) rings from intramolecular N–H⋯O bonds) .
Q. How to address polymorphism or crystallographic disorder during structure refinement?
- Methodological Answer :
- Twinning Detection : Use WinGX’s ROTAX tool to identify twinning axes and apply HKLF5 refinement for twinned data .
- Disorder Modeling : Split atomic positions with PART instructions in SHELXL and apply geometric restraints to maintain chemically reasonable geometries .
- Validation Metrics : Check R-factors (<5%), goodness-of-fit (~1.0), and ADDSYM alerts to avoid over-interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
